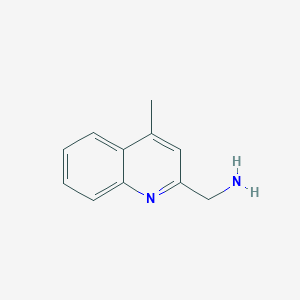

(4-Methylquinolin-2-yl)methanamine

Description

Significance of Quinolines in Heterocyclic Chemistry and Material Science

Quinoline (B57606), a heterocyclic aromatic compound with the molecular formula C₉H₇N, is a privileged structure in organic chemistry. numberanalytics.comnih.gov First isolated from coal tar in the 19th century, its name is derived from quinine, a natural product historically used to treat malaria. numberanalytics.com This historical connection underscores the long-standing importance of quinoline derivatives in medicine. numberanalytics.comrsc.org

The quinoline ring system is a versatile platform for drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its biological and physical properties. nih.govbenthamdirect.com In materials science, quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical characteristics. numberanalytics.com

Evolution of Synthetic Strategies for Quinoline-Based Compounds

The synthesis of quinoline derivatives has been a subject of intense research, leading to the development of numerous named reactions and innovative synthetic methodologies. researchgate.netresearchgate.net Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been instrumental in accessing a wide variety of quinoline cores. researchgate.neteurekaselect.com These traditional methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Modern synthetic strategies have focused on improving the efficiency, selectivity, and environmental friendliness of quinoline synthesis. eurekaselect.com These include the use of microwave irradiation, ultrasound, and ionic liquids to accelerate reaction rates and improve yields. eurekaselect.com Transition metal-catalyzed reactions, such as cross-coupling and C-H activation/functionalization, have also emerged as powerful tools for the regioselective synthesis of highly functionalized quinolines. researchgate.net Furthermore, multicomponent reactions have gained prominence as they allow for the construction of complex quinoline derivatives in a single step from simple starting materials.

The synthesis of quinolin-4-ones, a related class of compounds, has also seen significant advancements. Methods like the Gould-Jacobs reaction, Conrad-Limpach synthesis, and modern transition metal-catalyzed approaches provide access to this important scaffold. nih.gov

The Unique Role of the Methanamine Moiety in Quinolyl Systems

From a biological perspective, the aminomethyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The basic nature of the amine can also be important for the compound's pharmacokinetic profile. The Mannich reaction is a key synthetic method for introducing aminomethyl groups onto activated aromatic systems like 8-hydroxyquinoline, highlighting the importance of this functional group in medicinal chemistry. mdpi.com

Properties of (4-Methylquinolin-2-yl)methanamine

The physical and chemical properties of this compound are essential for its application in various research areas. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| InChI | InChI=1S/C11H12N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7,12H2,1H3 |

| InChIKey | FBSWGUXPHOSZAC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC2=CC=CC=C12)CN |

Data sourced from PubChem CID 72183120 uni.lu

Properties

IUPAC Name |

(4-methylquinolin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSWGUXPHOSZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618021 | |

| Record name | 1-(4-Methylquinolin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42182-53-6 | |

| Record name | 1-(4-Methylquinolin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylquinolin 2 Yl Methanamine and Its Structural Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system is a well-established field, with several named reactions providing reliable access to this bicyclic heterocycle. These classical methods, along with modern advancements, are crucial for the synthesis of precursors to (4-Methylquinolin-2-yl)methanamine.

Friedländer and Related Condensation Reactions

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a straightforward and versatile method for generating quinolines. chemicalbook.comorganic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., an enolizable ketone or aldehyde). chemicalbook.commdpi.com The process is typically catalyzed by either an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base (e.g., sodium hydroxide, potassium hydroxide). chemicalbook.comorganic-chemistry.orgmdpi.com

Two primary mechanisms are proposed: the reaction can begin with an aldol (B89426) condensation followed by cyclization and dehydration, or it can start with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. chemicalbook.com The simplicity and availability of starting materials make the Friedländer synthesis a highly valuable tool. mdpi.com Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems, including the use of ionic liquids, solid-supported catalysts like montmorillonite (B579905) K-10, and microwave irradiation to improve yields and reduce reaction times. mdpi.come-periodica.ch A notable modern variation is the one-pot synthesis, which can involve the in situ reduction of an o-nitroarylcarbonyl compound to the corresponding amine, followed immediately by the Friedländer condensation. organic-chemistry.org This approach uses inexpensive reagents like iron powder and is scalable, making it suitable for larger-scale production. organic-chemistry.org

Table 1: Catalysts and Conditions for Friedländer Quinoline Synthesis

| Catalyst/Promoter | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Acids (TFA, p-TSA, etc.) or Bases (NaOH, KOH) | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Reflux in solvents like ethanol (B145695), DMF | Classical, well-established method | chemicalbook.commdpi.com |

| Iodine | 2-aminobenzyl alcohol + ketone | Catalytic amount, often solvent-free | Lewis acid catalysis, mild conditions | chemicalbook.com |

| Neodymium(III) nitrate (B79036) hexahydrate | 2-aminoaryl ketone + active methylene (B1212753) compound | Catalytic amount | Efficient Lewis acid catalysis | chemicalbook.com |

| Iron powder / aq. HCl (one-pot) | o-nitroarylcarbaldehyde + ketone/aldehyde | In situ reduction followed by condensation | Scalable, uses inexpensive reagents | organic-chemistry.org |

| Montmorrilonite K-10 / Zeolite | 2-aminoarylketone + carbonyl compound | Ethanol, moderate temperature | Heterogeneous, reusable catalyst | e-periodica.ch |

Pfitzinger and Modified Protocols

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids, which can be precursors for further functionalization. acs.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. acs.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. acs.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. acs.org

The Pfitzinger reaction is particularly useful for synthesizing Cinchoninic acid analogs. researchgate.net Modifications to the original protocol exist, such as the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. acs.org While effective, a limitation of the Pfitzinger reaction is that the requisite basic conditions may not be compatible with sensitive functional groups on the isatin starting material. scispace.com

Table 2: Overview of the Pfitzinger Reaction

| Reactants | Key Reagent | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Isatin + Carbonyl Compound (ketone or aldehyde) | Base (e.g., KOH) | Substituted quinoline-4-carboxylic acid | Builds the quinoline ring with a carboxylic acid at C4 | acs.orgresearchgate.net |

| N-acyl isatin | Base | 2-hydroxy-quinoline-4-carboxylic acid | Halberkann variant of the Pfitzinger reaction | acs.org |

Skraup-Doebner-von Miller Reactions and Advancements

The Skraup, Doebner, and Doebner-von Miller reactions are related acid-catalyzed methods for quinoline synthesis starting from anilines.

Skraup Reaction : This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). chemicalbook.commdpi.com It is still commonly used for producing quinoline itself (unsubstituted on the heterocyclic ring). chemicalbook.com

Doebner-von Miller Reaction : This is a more general and widely used variation of the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions (e.g., HCl, Lewis acids). mdpi.com The α,β-unsaturated carbonyl compound can also be generated in situ from an aldol condensation. This method is prone to acid-catalyzed polymerization of the carbonyl reactant, which can lower yields. chemicalbook.com

Doebner Reaction : This specific method combines an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. chemicalbook.com

Recent advancements in the Skraup-Doebner-von Miller synthesis have focused on improving reaction efficiency and conditions. The use of biphasic reaction media can sequester the carbonyl compound in an organic phase, reducing polymerization and increasing yields. chemicalbook.com A significant improvement involves using acrolein diethyl acetal (B89532) as a stable and effective three-carbon annulation partner with anilines in a monophasic, organic solvent-free medium, providing good yields of the corresponding quinolines. Furthermore, the development of hydrogen-transfer reaction conditions has expanded the scope of the Doebner reaction to include anilines with electron-withdrawing groups, which were previously poor substrates. scispace.com

Targeted Synthesis of this compound Derivatives

Once the 4-methylquinoline (B147181) core is assembled, specific functionalization is required to introduce the methanamine group at the C2 position. This can be achieved through both linear, multi-step sequences and more convergent one-pot strategies.

Multi-Step Reaction Sequences for Functionalized Methanamines

A reliable and common approach to synthesizing this compound involves a multi-step pathway starting from readily available precursors. A logical synthetic route proceeds through key intermediates such as 2-chloro- and 2-cyano-4-methylquinoline.

Synthesis of 4-Methylquinolin-2(1H)-one: The synthesis can begin with the Conrad-Limpach or Knorr cyclization. For instance, the Knorr cyclization of the appropriate acetoacetanilide (B1666496) provides the 4-methylquinolin-2(1H)-one core.

Chlorination: The resulting quinolin-2-one is then converted to its corresponding 2-chloro derivative. This is typically achieved by reacting the quinolone with a chlorinating agent like phosphoryl chloride (POCl₃), a reaction that proceeds in high yield. 2-Chloro-4-methylquinoline is a versatile intermediate for introducing various functionalities at the C2 position.

Cyanation: The 2-chloro group can be displaced by a cyanide nucleophile to form 4-methylquinoline-2-carbonitrile (B84858) (2-cyano-4-methylquinoline). This transformation, a variation of the Rosenmund–von Braun reaction, is typically performed using sodium or potassium cyanide in a polar aprotic solvent like DMSO. Alternatively, 2-cyano-4-methylquinoline can be synthesized from 4-methylquinoline 1-oxide using trimethylsilyl (B98337) cyanide.

Reduction to Methanamine: The final step is the reduction of the nitrile (cyano) group to the primary amine. This is a standard and high-yielding transformation in organic synthesis. Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, or catalytic hydrogenation using catalysts such as Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

This stepwise approach allows for the purification of intermediates and provides a robust pathway to the target compound.

One-Pot and Multi-Component Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact, leading to the development of one-pot and multi-component reactions (MCRs). While a single MCR to directly produce this compound is not prominently documented, these principles can be applied to streamline its synthesis.

MCRs are highly effective for constructing the quinoline core itself. For example, various MCRs can assemble complex quinoline scaffolds in a single step from multiple starting materials, offering high atom economy and structural diversity.

Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in quinoline chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. nih.govbenthamdirect.comingentaconnect.com This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid and uniform temperature increases that can accelerate reaction rates.

The application of microwave irradiation has been successfully demonstrated in various classical quinoline syntheses. For instance, the Skraup synthesis of 7-amino-8-methylquinoline, a structural analog, experienced a significant decrease in reaction time when subjected to microwave heating, although the yield remained comparable to conventional methods. nih.gov Similarly, rapid and efficient microwave-assisted methods have been developed for the synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines from anilines and ethyl acetoacetate (B1235776) under various conditions, highlighting the versatility of this approach. researchgate.net

One-pot, multi-component reactions are particularly amenable to microwave assistance, providing a streamlined pathway to complex quinoline derivatives. A notable example is the catalyst-free, one-pot, three-component procedure for synthesizing novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org This reaction proceeds efficiently in dimethylformamide (DMF) under microwave irradiation, demonstrating the power of this technique to facilitate complex transformations. acs.org

Solvent-free conditions, a key aspect of green chemistry, are often achievable with microwave-assisted synthesis. An efficient method for the synthesis of 2-methylquinolin-4(1H)-one derivatives via the Combes cyclization utilizes an acidic resin as a reusable catalyst under solvent-free and microwave irradiation conditions, resulting in high yields and short reaction times. asianpubs.org The use of solid supports like silica (B1680970) gel in conjunction with microwave irradiation has also been shown to improve reaction yields in the synthesis of certain quinoline derivatives. nih.gov

The benefits of microwave-assisted synthesis over conventional heating are clearly illustrated in the table below, which compares reaction times and yields for the synthesis of various quinoline derivatives.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

| Skraup synthesis of 7-amino-8-methylquinoline | Several hours | Minutes | Comparable | nih.gov |

| Synthesis of 2-methylquinolin-4(1H)-one derivatives | 60 min | 4 min | 80-95% | nih.gov |

| Synthesis of quinoline-fused γ-lactones | 4 hours | 10 seconds | 33-45% | nih.gov |

| Synthesis of 4-hydroxy-2-quinolinone derivatives | Not specified | 3 min | High | semanticscholar.org |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline-based compounds, aiming to minimize environmental impact and enhance safety. ijpsjournal.comnih.govresearchgate.net This involves a shift away from hazardous reagents, harsh reaction conditions, and the generation of excessive waste, which are often associated with traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govnih.gov The focus is now on developing methodologies that utilize greener solvents, catalyst-free systems, and efficient catalytic processes. ijpsjournal.comresearchgate.net

Green Solvents and Catalyst-Free Approaches

A significant aspect of greening the synthesis of quinoline derivatives is the replacement of hazardous organic solvents with more environmentally benign alternatives. skpharmteco.com Solvents can account for a large portion of the mass in a chemical process and contribute significantly to its environmental impact. skpharmteco.com The ideal green solvent is non-toxic, readily available, and has minimal environmental consequences. While the direct synthesis of this compound in green solvents is an area of ongoing research, the broader field of quinoline synthesis has seen progress in this area.

Catalyst-free approaches represent another important strategy in sustainable chemistry, as they eliminate the need for potentially toxic and expensive catalysts and simplify product purification. Microwave-assisted synthesis, as discussed previously, can often facilitate reactions without the need for a catalyst. acs.org For instance, a catalyst-free, one-pot, three-component reaction under microwave irradiation has been developed for the synthesis of quinoline-hybrid compounds. acs.org These methods, by avoiding catalysts, contribute to a higher atom economy, a key principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. acs.org

Catalytic Systems in Quinoline Methanamine Formation

The development of efficient and environmentally friendly catalytic systems is a cornerstone of sustainable quinoline synthesis. ijpsjournal.com The goal is to replace stoichiometric reagents with catalytic ones, which are used in smaller quantities and can often be recycled and reused. acs.org

While transition-metal catalysts can be effective, their potential toxicity is a concern. ijpsjournal.com Consequently, there is growing interest in developing catalysts based on earth-abundant and less toxic metals like iron and copper. ijpsjournal.com For example, a nickel-catalyzed sequential dehydrogenation and condensation process provides a sustainable route to a wide range of polysubstituted quinolines. organic-chemistry.org Similarly, a manganese(II) complex has been shown to be an effective catalyst for the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org

Nanocatalysts are also emerging as a superior alternative, offering advantages such as mild reaction conditions, high yields, short reaction times, and easy workup. nih.gov For instance, Fe3O4 nanoparticles supported on an ionic liquid have been used for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

The use of acidic resins as reusable catalysts further exemplifies the move towards more sustainable catalytic systems. asianpubs.org These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which reduces waste and cost. The table below highlights some of the green catalytic systems employed in quinoline synthesis.

| Catalyst | Reaction Type | Key Advantages | Reference |

| Nickel Complex | Dehydrogenation/Condensation | Sustainable, wide substrate scope | organic-chemistry.org |

| Manganese(II) Complex | From amino alcohols and ketones | Inexpensive, phosphine-free | organic-chemistry.org |

| Fe3O4 Nanoparticles | Friedländer Synthesis | Reusable, solvent-free, high yield | nih.gov |

| Acidic Resin (NKC-9) | Combes Cyclization | Reusable, eco-friendly, solvent-free | asianpubs.org |

| Bismuth Chloride (BiCl3) | Condensation | Non-toxic, low-cost, green | nih.gov |

Table 2: Examples of Green Catalytic Systems in Quinoline Synthesis

Spectroscopic and Diffraction Based Characterization of 4 Methylquinolin 2 Yl Methanamine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netindexcopernicus.comscience.govuncw.edu

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (4-Methylquinolin-2-yl)methanamine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring, the methyl group protons, and the protons of the aminomethyl substituent. The aromatic region (typically δ 7.0-9.0 ppm) will display a set of multiplets corresponding to the five protons on the quinoline core. The proton at position 8 is often shifted downfield due to the anisotropic effect of the heterocyclic ring. The methyl group at position 4 will appear as a sharp singlet around δ 2.7 ppm. chemicalbook.com The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) are expected to resonate as a singlet or a doublet (if coupled to the NH₂ protons) around δ 4.0 ppm, while the amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The quinoline ring system will exhibit ten distinct signals, including two quaternary carbons (C2, C4, C4a, C8a). The carbon of the methyl group (4-CH₃) is anticipated in the aliphatic region around δ 18-20 ppm. rsc.org The methylene carbon (2-CH₂) would appear around δ 45-50 ppm. The chemical shifts of the nine carbons in the quinoline ring can be predicted based on data from similar substituted quinolines. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.2-7.3 | ~122.0 |

| H5 | ~8.0-8.1 | ~129.5 |

| H6 | ~7.5-7.6 | ~124.0 |

| H7 | ~7.7-7.8 | ~127.5 |

| H8 | ~8.1-8.2 | ~130.0 |

| 4-CH₃ | ~2.7 | ~18.8 |

| 2-CH₂ | ~4.0 | ~46.5 |

| NH₂ | variable (broad) | - |

| C2 | - | ~158.0 |

| C4 | - | ~145.0 |

| C4a | - | ~148.0 |

| C8a | - | ~128.5 |

Note: Predicted values are based on data for 4-methylquinoline (B147181) and related amino compounds. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Correlational Studies (COSY, HSQC, HMBC)science.govmagritek.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would confirm the connectivity of the protons in the benzene (B151609) portion of the quinoline ring (H5 through H8) and would show a key correlation between the H3 proton and the methyl protons at C4, if any long-range coupling exists. It can also be used to confirm the coupling between the -CH₂- and -NH₂ protons if the exchange rate is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals for H3, H5, H6, H7, H8, the methyl group, and the methylene group to their corresponding carbon signals (C3, C5, C6, C7, C8, 4-CH₃, and 2-CH₂).

Protons of the 4-CH₃ group to carbons C3, C4, and C4a.

Protons of the 2-CH₂ group to carbons C2, C3, and potentially C4a.

Aromatic proton H3 to carbons C2, C4, and C4a.

Aromatic proton H8 to carbons C7, C4a, and C8a.

These HMBC correlations unambiguously confirm the placement of the methyl group at C4 and the aminomethyl group at C2. science.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy is used to identify characteristic vibrational modes of functional groups. For this compound, the IR spectrum would exhibit:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group. dergipark.org.tr

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups are found just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹. dergipark.org.tr

C=C and C=N Stretching: A series of sharp absorption bands between 1400 and 1600 cm⁻¹ corresponds to the stretching vibrations within the quinoline aromatic ring.

C-N Stretching: The stretching vibration for the aliphatic C-N bond is expected to appear in the 1000-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The quinoline ring is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show multiple absorption bands characteristic of π → π* transitions within the conjugated aromatic system. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₁H₁₂N₂), the monoisotopic mass is 172.1000 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion, [M+H]⁺, at an m/z of 173.1073. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.10733 |

| [M+Na]⁺ | 195.08927 |

| [M+K]⁺ | 211.06321 |

Source: PubChemLite uni.lu

The fragmentation pattern in an MS/MS experiment provides structural clues. The molecular ion (M⁺˙ at m/z 172) would likely be the base peak in an electron ionization (EI) spectrum. chemicalbook.com Key fragmentation pathways would involve the aminomethyl substituent. A common fragmentation would be the loss of an amino radical (•NH₂) to form a fragment at m/z 156, or the cleavage of the C-C bond to lose a •CH₂NH₂ radical, resulting in a 4-methylquinoline cation at m/z 142. Further fragmentation of the quinoline ring can also occur. researchgate.net

X-ray Diffraction Analysis of Quinolylmethanamine Compounds

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise position of each atom. mdpi.comnih.gov

This technique provides the absolute molecular structure, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the quinoline ring and the substituents. researchgate.net

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles that define the orientation of the aminomethyl group relative to the quinoline ring.

Crystal Packing and Intermolecular Interactions: It reveals how the molecules are arranged in the crystal lattice. For this compound, this analysis would be particularly informative in identifying intermolecular hydrogen bonds between the primary amine of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. It would also show other non-covalent interactions, such as π-π stacking between the aromatic quinoline rings, which are known to influence the packing of such heterocyclic compounds. uncw.eduresearchgate.net

While a specific crystal structure for this compound is not publicly available, the methodology is routinely applied to similar heterocyclic compounds to provide an unambiguous and highly detailed picture of their molecular and supramolecular architecture. mdpi.comweizmann.ac.il

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to determine the crystalline phases of a solid material. This method provides comprehensive information regarding the atomic and molecular arrangement within a crystalline structure, including unit cell dimensions, phase purity, and the degree of crystallinity. The analysis involves directing X-ray beams at a powdered sample of the material and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for its phase identification.

In the context of quinoline derivatives, PXRD is instrumental in characterizing their solid-state structures, which can significantly influence their physical and chemical properties. While specific PXRD data for this compound is not extensively detailed in publicly available literature, the analysis of structurally related compounds provides a framework for understanding the expected outcomes of such a study.

For instance, studies on other quinoline derivatives, such as 7-hydroxy-4-methylquinolin-2(1H)-one, have successfully utilized PXRD to elucidate their crystal structures. niscpr.res.in In one such study, the diffraction pattern, consisting of numerous reflections between 10° and 80° (2θ), was indexed to determine the unit cell parameters. niscpr.res.in The analysis revealed an orthorhombic crystal system for the compound, with a prominent peak observed at a 2θ value of 28.550°, which corresponds to a d-spacing of 4.6430 Å. niscpr.res.in This type of detailed structural information is crucial for understanding the solid-state packing and intermolecular interactions.

The general methodology for PXRD analysis involves comparing the experimental diffraction pattern of a synthesized compound with a simulated pattern generated from single-crystal X-ray diffraction data or with entries in crystallographic databases. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. researchgate.net

A hypothetical representation of PXRD data for a crystalline sample of this compound is presented in the interactive table below. This data is illustrative and intended to demonstrate the typical format and type of information obtained from a PXRD experiment.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 70 |

| 20.8 | 4.27 | 100 |

| 25.1 | 3.54 | 85 |

| 28.6 | 3.12 | 60 |

| 32.4 | 2.76 | 30 |

Computational and Theoretical Investigations of 4 Methylquinolin 2 Yl Methanamine Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which are key determinants of a compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of quinoline (B57606) derivatives. nih.govresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are used to optimize the molecular geometry and predict vibrational frequencies. nih.govresearchgate.netnih.gov These theoretical vibrational spectra can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to validate the computational model. nih.govresearchgate.net

For quinoline derivatives, DFT studies help in understanding the influence of substituents on the molecular structure and charge distribution. researchgate.net The calculated geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's three-dimensional arrangement. nih.gov Furthermore, DFT is instrumental in calculating various molecular properties that are crucial for predicting the reactivity and stability of the compounds. arxiv.org

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, resulting in bonding and antibonding interactions. youtube.comyoutube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov The analysis of HOMO and LUMO energy levels helps in understanding charge transfer within the molecule, which is a key aspect of its potential bioactivity. ripublication.comresearchgate.net The distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules. These methods are invaluable for rational drug design and for understanding the structure-activity relationships of potential therapeutic agents.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its specific three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. This is typically achieved through systematic or random searches of the conformational space, followed by energy minimization to locate the low-energy structures. mdpi.com

Energy minimization procedures, often performed after initial structure generation, are used to find the most stable arrangement of atoms in a molecule. mdpi.com For derivatives of (4-Methylquinolin-2-yl)methanamine, understanding the preferred conformation is crucial for designing molecules that can fit into the binding site of a specific biological target.

In Silico Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govbiomedpharmajournal.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.comimist.ma

For quinoline derivatives, docking studies have been employed to investigate their binding modes with various biological targets, including enzymes implicated in diseases like malaria and cancer. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. rsc.org The results of docking simulations, often expressed as a binding energy or score, can help to prioritize compounds for further experimental testing. nih.govnih.gov For instance, docking studies on quinoline derivatives have identified potential inhibitors of targets like lactate (B86563) dehydrogenase from Plasmodium falciparum and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govtandfonline.comnih.gov

Structure-Property Relationship Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.net These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.

QSAR models are developed by establishing a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined biological activities. scholarsresearchlibrary.comnih.gov These descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. nih.gov For quinoline derivatives, QSAR studies have been successfully applied to develop models that predict their antimalarial and antitubercular activities. nih.govscholarsresearchlibrary.com The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). scholarsresearchlibrary.com The insights gained from these models can be used to design novel derivatives with enhanced therapeutic potential. wisdomlib.org

Quantitative Structure-Activity Relationship (QSAR) Derivations

QSAR studies are crucial in medicinal chemistry for correlating the chemical structure of compounds with their biological activity. For many classes of quinoline derivatives, QSAR models have been successfully developed to predict their efficacy as, for example, anticancer or antimicrobial agents. These models often rely on a range of molecular descriptors to build a statistical relationship. However, no published QSAR studies have been identified that include this compound in their dataset, preventing the derivation of a specific activity relationship for this compound.

Predictive Computational Models for Compound Behavior (e.g., ADME/T prediction)

The prediction of ADME/T properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles. Numerous in silico tools and models exist for this purpose, and they have been applied to various quinoline derivatives to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov While general ADME/T predictions can be made for any chemical structure, including this compound, using publicly available software, specific, experimentally validated computational models for this compound have not been reported in the literature. Without such studies, a detailed and reliable prediction of its behavior in biological systems cannot be accurately presented.

Regioselectivity and Reaction Mechanism Predictions

Computational chemistry plays a significant role in predicting the outcomes of chemical reactions, including regioselectivity—the preference for bond-making or breaking in one direction over all other possibilities. Theoretical calculations can elucidate reaction mechanisms and predict the most likely products. For the synthesis of substituted quinolines, computational studies have been employed to understand the regioselectivity of various reaction types. mdpi.com However, specific theoretical studies predicting the regioselectivity and reaction mechanisms involved in the synthesis or functionalization of this compound are absent from the available scientific literature.

Coordination Chemistry of 4 Methylquinolin 2 Yl Methanamine As a Ligand

Principles of Ligand Design for Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and physicochemical properties. nih.gov For quinoline-based ligands like (4-Methylquinolin-2-yl)methanamine, key design principles revolve around the nature of the donor atoms, the ligand's flexibility, and its electronic characteristics.

This compound features two nitrogen atoms that can act as electron-pair donors (Lewis bases) to a metal center. These are:

The nitrogen atom of the quinoline (B57606) ring.

The nitrogen atom of the primary amine group (-CH₂NH₂).

The presence of these two donor atoms allows the ligand to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The quinoline nitrogen is an sp²-hybridized atom within an aromatic system, while the aminic nitrogen is an sp³-hybridized atom in a more flexible side chain. This difference in hybridization and chemical environment influences their respective donor strengths.

In many quinoline-based ligands, the nitrogen atom of the quinoline ring is a well-established coordination site. mdpi.com The additional aminic nitrogen in this compound provides a second point of attachment, enhancing the stability of the resulting metal complex through the chelate effect. Ligands that coordinate through two nitrogen atoms are often referred to as N,N-donor ligands.

| Donor Atom | Type | Hybridization | Potential Coordination Mode |

|---|---|---|---|

| Quinoline Nitrogen | Heterocyclic Aromatic | sp² | Bidentate (N,N-donor) |

| Amine Nitrogen | Primary Amine | sp³ |

The structural features of this compound allow for the tuning of its properties. The methylene (B1212753) bridge (-CH₂-) between the quinoline ring and the amine group provides significant conformational flexibility. This allows the ligand to adapt to the preferred coordination geometry of various metal ions, which can range from tetrahedral to square planar to octahedral.

Synthesis and Characterization of Metal Complexes with Quinolylmethanamine Ligands

The synthesis of metal complexes using quinoline-based ligands is a well-established area of research. uomphysics.netresearchgate.net The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, sulfates) in a specific molar ratio. nih.gov The stoichiometry of the reaction is critical in determining the final structure of the complex.

1:1 (Metal:Ligand) Ratio: A 1:1 molar ratio might lead to the formation of complexes where the remaining coordination sites on the metal are occupied by solvent molecules or anions from the salt, such as in [M(L)Cl₂]. uomphysics.net

1:2 (Metal:Ligand) Ratio: Using a 1:2 molar ratio can result in complexes where two ligand molecules coordinate to the metal center, for instance, [M(L)₂]Cl₂. uomphysics.net This is common for metal ions that favor a coordination number of four or six.

The reaction is typically carried out in a solvent in which both the metal salt and the ligand are soluble, such as ethanol (B145695) or methanol. nih.gov Heating the reaction mixture under reflux is often employed to ensure the completion of the reaction. nih.gov The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar solvent.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Metal Salts | MCl₂·nH₂O, M(NO₃)₂·nH₂O, M(CH₃COO)₂·nH₂O | Source of the central metal ion. nih.govrsc.org |

| Solvent | Ethanol, Methanol | To dissolve reactants and facilitate the reaction. nih.gov |

| Molar Ratio (M:L) | 1:1 or 1:2 | Controls the stoichiometry of the final complex. uomphysics.net |

| Temperature | Room Temperature to Reflux | To provide activation energy and increase the reaction rate. nih.gov |

| Reaction Time | 1-4 hours | To ensure the reaction goes to completion. nih.gov |

Spectroscopic techniques are indispensable for elucidating the structure of newly synthesized coordination compounds and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups in the ligand and to observe shifts in their vibrational frequencies upon complexation. For this compound complexes, key observations would include:

A shift in the ν(C=N) stretching vibration of the quinoline ring, indicating coordination of the quinoline nitrogen. mdpi.com

A shift in the ν(N-H) stretching and δ(NH₂) bending vibrations of the amine group, confirming its involvement in coordination.

The appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) vibrations. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra typically show:

Intra-ligand transitions (π→π* and n→π*) originating from the quinoline ring, which are often shifted upon coordination.

Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.

For transition metal complexes, d-d transitions, which give insights into the coordination geometry and the ligand field strength. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. Coordination to a metal ion typically causes a downfield shift in the signals of protons and carbons near the donor atoms due to the deshielding effect of the metal center. mdpi.comnih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes (i.e., those with unpaired electrons), ESR spectroscopy is a powerful tool. It provides information about the electronic environment of the unpaired electron, the geometry of the complex, and the nature of the metal-ligand bond.

Magnetic Susceptibility Measurements: These measurements determine whether a complex is paramagnetic or diamagnetic. youtube.com For paramagnetic complexes, the effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility data. uomustansiriyah.edu.iq This value helps in determining the number of unpaired electrons and thus the oxidation state and spin state (high-spin or low-spin) of the central metal ion. youtube.comuomustansiriyah.edu.iq For instance, an octahedral Co(II) (d⁷) complex is expected to have a magnetic moment corresponding to three unpaired electrons. researchgate.net

Molar Conductivity Measurements: The molar conductivity of a solution of the complex is measured to determine whether it is an electrolyte or a non-electrolyte. researchgate.netresearchgate.net This helps to distinguish between complexes where anions (like Cl⁻) are part of the coordination sphere (e.g., [M(L)Cl₂], a non-electrolyte) and those where they act as counter-ions (e.g., [M(L)₂]Cl₂, a 1:2 electrolyte). researchgate.net

| Property | Technique | Expected Observation/Value | Interpretation |

|---|---|---|---|

| IR Shift (C=N) | FTIR Spectroscopy | Shift to higher/lower wavenumber | Coordination of quinoline nitrogen. mdpi.com |

| Electronic Spectra | UV-Vis Spectroscopy | d-d transition bands | Suggests octahedral or tetrahedral geometry around Co(II). nih.gov |

| Magnetic Moment (μ_eff) | Magnetic Susceptibility | ~4.3 - 5.2 B.M. | Consistent with a high-spin octahedral Co(II) complex (3 unpaired electrons). researchgate.net |

| Molar Conductivity (Λ_M) | Conductivity Measurement | High value (e.g., in DMF or DMSO) | Indicates an electrolytic nature, likely a 1:2 electrolyte. researchgate.netresearchgate.net |

X-ray Crystallography of Metal-Quinolylmethanamine Complexes

A comprehensive search of the current scientific literature reveals a notable absence of published X-ray crystallographic data specifically for metal complexes of this compound. However, the structural characterization of complexes with closely related quinoline-based ligands provides valuable insights into the potential coordination behavior of this ligand.

In a copper(II) complex with the ligand 4-Methyl-1-(quinol-2-ylmethyl)-1,4-diazacycloheptane, the copper center is five-coordinate, bound to the three nitrogen atoms of the ligand and two chloride ions. aut.ac.nz The geometry of this complex is described as being intermediate between trigonal bipyramidal and square-based pyramidal. aut.ac.nz This again underscores the geometric flexibility of metal complexes with quinoline-containing ligands.

The table below summarizes key crystallographic data for a representative metal complex with a related quinoline-based ligand to illustrate typical coordination parameters.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Crystal System | Space Group |

| [Cu(4-Methyl-1-(quinol-2-ylmethyl)-1,4-diazacycloheptane)Cl₂] | Cu(II) | Trigonal–bipyramidal distorted square-based pyramidal | Cu-N(homopiperazine): 2.036, 2.039; Cu-N(quinoline): 2.135; Cu-Cl: 2.272, 2.456 | - | - | - |

Data for the copper complex is sourced from a study on transition metal complexes of quinoline-containing multidentate amine ligands. aut.ac.nz

Theoretical Aspects of Metal-Ligand Interactions

Lewis Acid-Base Interactions in Coordination Bonds

The formation of a metal complex with this compound is fundamentally a Lewis acid-base interaction. In this context, the metal ion acts as a Lewis acid, an electron-pair acceptor, while the this compound ligand functions as a Lewis base, an electron-pair donor. The ligand possesses two primary donor sites: the nitrogen atom of the quinoline ring and the nitrogen atom of the methanamine group. Each of these nitrogen atoms possesses a lone pair of electrons that can be donated to the vacant orbitals of a metal ion, forming coordinate covalent bonds.

The strength and nature of these coordination bonds are governed by the principles of hard and soft acid-base (HSAB) theory. The quinoline nitrogen, being part of an aromatic system, is generally considered a softer donor site compared to the sp³-hybridized amine nitrogen. Consequently, this compound can be classified as a bidentate N,N'-donor ligand capable of forming a stable five-membered chelate ring upon coordination to a metal center. The stability of the resulting complex is enhanced by the chelate effect, which is the entropic advantage of replacing two monodentate ligands with one bidentate ligand.

Impact of Ligand Structure on Coordination Geometry and Reactivity

The specific structure of this compound, particularly the presence of the methyl group at the 4-position of the quinoline ring, is expected to influence the coordination geometry and reactivity of its metal complexes.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the quinoline ring system through an inductive effect. This enhanced electron density on the quinoline nitrogen atom can increase its basicity and, consequently, its ability to donate its lone pair to a metal ion. This could lead to a stronger metal-ligand bond compared to the unsubstituted (quinolin-2-yl)methanamine. The introduction of a methyl group on a phenol (B47542) ring has been shown to influence the binding affinity of the ligand to a metal center. nih.gov While this is a different system, it illustrates the principle of electronic tuning by substituents. Theoretical calculations, such as Density Functional Theory (DFT), on related methyl-substituted quinolines have been used to analyze their molecular structure and vibrational properties, providing insights into the electronic perturbations caused by the methyl group.

Q & A

Q. What are the optimized synthetic routes for (4-Methylquinolin-2-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination of 4-methylquinoline-2-carbaldehyde using ammonia or methylamine under hydrogenation conditions (e.g., H₂/Pd-C). Key parameters include:

- Temperature : Maintain 60–80°C to prevent side reactions (e.g., over-reduction of the quinoline ring).

- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates.

- Catalyst loading : 5–10% Pd-C ensures efficient hydrogenation without excessive cost .

Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ ~3.2 ppm for CH₂NH₂ protons).

Q. What analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (SHELXL-2018/3 for small molecules). Hydrogen bonding networks can clarify amine proton interactions .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 187.1372 (calculated for C₁₁H₁₄N₂).

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.5 ppm) and methyl groups (δ 2.4 ppm for CH₃ on quinoline) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal stability : Degrades above 150°C (TGA analysis shows 5% mass loss at 160°C).

- Light sensitivity : Store in amber vials; UV-Vis spectra (λmax ~310 nm) indicate photodegradation under UV light.

- pH-dependent stability : Stable in neutral buffers (pH 6–8); protonation of the amine group at acidic pH (≤4) increases solubility but accelerates hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies (AutoDock Vina) : Screen against targets like serotonin receptors (5-HT₃R). The methylquinoline moiety shows π-π stacking with Phe234, while the methanamine group forms hydrogen bonds with Asp135.

- QSAR models : Use Hammett constants (σ) to correlate electron-withdrawing substituents on the quinoline ring with enhanced receptor binding (R² > 0.85 in training sets) .

Q. How should researchers address contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Control variables like cell line (HEK293 vs. CHO), incubation time (24–48 hr), and solvent (DMSO ≤0.1% v/v).

- Data normalization : Express activity relative to positive controls (e.g., ondansetron for 5-HT₃R antagonism).

- Meta-analysis : Apply Fisher’s exact test to identify outliers in publicly available datasets (e.g., ChEMBL) .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute the methyl group on quinoline with trifluoromethyl (CF₃) to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.8 hr in rat liver microsomes) .

- Prodrug design : Conjugate the amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability.

- LogP optimization : Use HPLC-derived LogP values (e.g., from 2.1 to 1.5) to balance blood-brain barrier penetration and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.